Ethyl 2-(benzoyloxy)-3-oxobutanoate
Overview
Description
Ethyl 2-(benzoyloxy)-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various esters derived from 3-oxobutanoate, which are commonly used in the synthesis of heterocycles, pharmaceuticals, and other organic molecules.
Synthesis Analysis
The synthesis of related compounds to Ethyl 2-(benzoyloxy)-3-oxobutanoate has been extensively studied. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as a precursor for synthesizing trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed reactions . Additionally, ethyl 3-oxobutanoate can react with benzene in the presence of aluminum chloride to yield various products including ethylbenzene and 3-phenylbutanoic acid . Moreover, ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized from hippuric acid, which is converted into an oxazolone derivative and then hydrolyzed .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 2-(benzoyloxy)-3-oxobutanoate has been determined using various spectroscopic methods and X-ray diffraction studies. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been characterized by 1H NMR, Mass spectra, and X-ray diffraction, revealing a Z conformation about the C=C double bond . Similarly, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been elucidated, showing a Z conformation in the monoclinic crystal system .
Chemical Reactions Analysis
Ethyl 2-(benzoyloxy)-3-oxobutanoate and its analogs participate in various chemical reactions. For instance, ethyl 2-[alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates are obtained through three-component condensation reactions and can further react to form pyrazolones . The Knoevenagel condensation reaction is a common method used to synthesize substituted ethyl 3-oxobutanoates . Additionally, asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts have been explored for the production of chiral hydroxybutanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(benzoyloxy)-3-oxobutanoate derivatives are influenced by their molecular structure. The presence of substituents like fluorine, chlorine, or methyl groups can affect the compound's antimicrobial and antioxidant activities . The crystalline structure, as determined by X-ray crystallography, provides insights into the compound's stability and potential intermolecular interactions . The stereochemistry of the compound, as in the case of asymmetric reductions, is crucial for its biological activity and is often characterized by enantiomeric excess and diastereomeric excess .
Scientific Research Applications
Enantioselective Reduction
Ethyl 2-(benzoyloxy)-3-oxobutanoate has been utilized in studies exploring enantioselective reductions. For example, Sakai et al. (1986) investigated the reduction of ethyl 2-acetoxy-3-oxobutanoate and its benzoyloxy analog using immobilized baker’s yeast, leading to the production of ethyl 2-benzoyloxy-3-hydroxybutanoates with high enantiomeric excess (e.e.) (Sakai et al., 1986).
Antimicrobial Activity
Studies have synthesized various derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate to explore their antimicrobial properties. For instance, Kumar et al. (2016) reported the synthesis and antimicrobial evaluation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showing potential antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).
Stereochemical Analysis in Microbial Reduction
Research has also focused on the stereochemical control in microbial reductions involving ethyl 2-(benzoyloxy)-3-oxobutanoate derivatives. Nakamura et al. (1990) demonstrated the reduction of ethyl 2-allyl-3-oxobutanoate by Mucor javanicus, yielding a syn-hydroxy ester with excellent stereoselectivity, which complements reductions mediated by baker's yeast (Nakamura et al., 1990).
Synthesis of Novel Derivatives
Various studies have synthesized novel derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate for different applications. Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using ethyl 4-chloro-3-oxobutanoate (Gao et al., 2011).
Antioxidant Properties
Research into the antioxidant properties of derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate has been conducted as well. Stanchev et al. (2009) investigated the antioxidant activity of several 4-hydroxycoumarin derivatives, which included ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrating significant scavenger activity (Stanchev et al., 2009).
properties
IUPAC Name |
(1-ethoxy-1,3-dioxobutan-2-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXFGNDWSSQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547099 | |
Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzoyloxy)-3-oxobutanoate | |
CAS RN |
4620-46-6 | |
Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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